molecular formula C13H12N2S B8389228 4-(1H-indol-3-ylmethyl)-2-methyl-1,3-thiazole

4-(1H-indol-3-ylmethyl)-2-methyl-1,3-thiazole

Cat. No. B8389228
M. Wt: 228.31 g/mol
InChI Key: HGYKXFGBOKPDMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1H-indol-3-ylmethyl)-2-methyl-1,3-thiazole is a useful research compound. Its molecular formula is C13H12N2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-indol-3-ylmethyl)-2-methyl-1,3-thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-indol-3-ylmethyl)-2-methyl-1,3-thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H12N2S

Molecular Weight

228.31 g/mol

IUPAC Name

4-(1H-indol-3-ylmethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C13H12N2S/c1-9-15-11(8-16-9)6-10-7-14-13-5-3-2-4-12(10)13/h2-5,7-8,14H,6H2,1H3

InChI Key

HGYKXFGBOKPDMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CC2=CNC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-benzyl-S-(naphthoquinon-2-yl)-dithiocarbamate) (32). To a suspension of benzylamine hydrochloride (300 mg, 1.87 mmoles) in CH2Cl2 (5 mL) at 0° C. was added NEt3 (208.4 mg, 2.05 mmoles) and the reaction mixture was stirred for 15 minutes followed by the addition of CS2 (142.5 mg, 1.87 mmoles). After 30 minutes, 1,4-naphthoquinone (296.1 mg, 1.87 mmoles) was added and the reaction was allowed to slowly warm to rt overnight. The reaction was poured into 1 M H2SO4 and extracted with EtOAc (3×50 mL). The organic layer was washed with brine, dried with Na2SO4, and filtered. Concentration afforded a crude product that was chromatographed (CHCl3/EtOAc/Hexanes, 1:1:2) to afford a brick red solid (125 mg, 20% yield).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
( 32 )
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
300 mg
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reactant
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5 mL
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solvent
Reaction Step Three
Name
Quantity
208.4 mg
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reactant
Reaction Step Four
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Quantity
142.5 mg
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reactant
Reaction Step Five
Quantity
296.1 mg
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reactant
Reaction Step Six
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0 (± 1) mol
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reactant
Reaction Step Seven
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Yield
20%

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